molecular formula C20H18BrNO2 B2753778 4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide CAS No. 1421449-62-8

4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide

Cat. No.: B2753778
CAS No.: 1421449-62-8
M. Wt: 384.273
InChI Key: FQHBBCWBBKJFKI-UHFFFAOYSA-N
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Description

4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide (CAS 1421449-62-8) is a synthetic organic compound with a molecular formula of C20H18BrNO2 and a molecular weight of 384.3 . This benzamide derivative features a naphthalene ring system linked to a brominated benzamide via a hydroxypropyl chain, a structure represented by the SMILES notation O=C(NCCC(O)c1cccc2ccccc12)c1ccc(Br)cc1 . While the specific biological profile of this compound is under investigation, its structural motifs are of significant interest in medicinal chemistry. Related benzamide and nicotinamide compounds are frequently explored as small molecule inhibitors for various therapeutic targets, including in oncology . Researchers value this compound as a key intermediate for constructing more complex molecules and for probing biological mechanisms. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c21-16-10-8-15(9-11-16)20(24)22-13-12-19(23)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHBBCWBBKJFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide typically involves the following steps:

    Hydroxylation: The addition of a hydroxy group to the propyl chain.

    Naphthylation: The attachment of a naphthalene ring to the propyl chain.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and naphthalene groups may play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analog 1: N-((3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(4-bromophenyl)methyl)benzamide (6g)

  • Structure: Features a 4-bromophenyl group and a naphthoquinone core instead of a naphthalene-propanol chain.
  • Physical Properties :
    • Melting point: 201–203°C .
    • IR Data : Strong absorption at 1641 cm⁻¹ (amide C=O) and 3344 cm⁻¹ (N–H/O–H), similar to the target compound’s expected hydrogen-bonding interactions .
  • NMR : Aromatic protons resonate at δ 11.61 ppm (DMSO-d6), suggesting strong deshielding due to electron-withdrawing substituents .
  • Key Difference: The naphthoquinone moiety in 6g introduces redox activity, absent in the target compound.

Structural Analog 2: 2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide

  • Structure : Contains a naphthalen-1-yloxy group and an isopropyl substituent on the nitrogen.
  • Key Difference : The hydroxyl group is positioned at C2 of the propyl chain, and the naphthalene is linked via an ether bond. This ether linkage may reduce steric hindrance compared to the target compound’s direct C–C bond .

Structural Analog 3: (R)-4-Bromo-N-[1-(naphthalen-1-yl)ethyl]-2-(propylamino)benzamide

  • Structure: Incorporates a chiral ethyl-naphthalene group and a propylamino substituent at the benzamide’s ortho position.
  • Functional Groups: The propylamino group introduces basicity (pKa ~9–10), contrasting with the target compound’s neutral hydroxyl group.

Structural Analog 4: 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide

  • Structure : Substituted with a thiourea (carbamothioyl) group instead of a hydroxypropyl-naphthalene chain.
  • Coordination Chemistry : Acts as a bidentate ligand via S and O atoms, forming stable metal complexes (e.g., with Cu²⁺ or Ni²⁺) .
  • Key Difference : The thiourea moiety enables metal-ion chelation, whereas the target compound’s hydroxyl and naphthalene groups may favor π-π stacking or hydrophobic interactions.

Comparative Data Tables

Table 1. Physical and Spectroscopic Properties of Analogs

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound N/A ~1640–1650 (inferred) N/A
6g 201–203 1641 11.61 (aromatic H)
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide N/A N/A N/A

Table 2. Functional Group Impact on Properties

Compound Key Functional Groups Potential Applications
Target Compound –OH, naphthalene, Br Drug design, polymer additives
6g Naphthoquinone, Br Redox-active materials
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide Thiourea, Br Metal-ion extraction, catalysis

Research Findings and Implications

  • Hydrogen Bonding : Analogs like 6g and the target compound exhibit strong O–H/N–H IR absorptions (~3300 cm⁻¹), suggesting intermolecular hydrogen bonding, which may influence crystallinity .
  • Biological Relevance : The hydroxyl and naphthalene groups in the target compound may mimic steroid scaffolds, enabling interactions with hydrophobic enzyme pockets.

Biological Activity

4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide, identified by its CAS number 1421449-62-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C20_{20}H18_{18}BrNO2_2
Molecular Weight: 384.3 g/mol
IUPAC Name: 4-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide

The compound features a bromine atom, a hydroxy group, and a naphthalene moiety, which are crucial for its biological interactions.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Hydroxylation : Introduction of the hydroxy group to the propyl chain.
  • Naphthylation : Attachment of the naphthalene ring to the propyl chain.

These reactions are conducted under controlled conditions to ensure high purity and yield. The compound can undergo various chemical reactions such as oxidation and substitution, which can modify its biological activity.

The mechanism by which this compound exerts its effects is believed to involve interactions with specific molecular targets, including receptors and enzymes. The hydroxy and naphthalene groups play a critical role in binding affinity and selectivity towards these targets.

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer properties. A study highlighted that compounds similar in structure to this compound exhibited moderate to high potency against various cancer cell lines through mechanisms that may involve inhibition of key enzymes involved in cell proliferation .

Case Studies

  • Antiviral Activity Against HBV : A study focused on optimizing benzamide derivatives for HBV treatment found that specific substitutions could enhance antiviral efficacy. The results showed that certain derivatives promoted the formation of empty capsids, effectively lowering viral loads .
  • Cancer Cell Proliferation : In a series of experiments involving various benzamide derivatives, compounds with structural similarities to this compound demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Bromo-N-[3-hydroxy-3-(phenyl)propyl]benzamide Phenyl instead of naphthaleneModerate anticancer activity
4-Bromo-N-[3-hydroxy-3-(pyridyl)propyl]benzamide Pyridyl groupEnhanced antiviral properties

The presence of the naphthalene ring in this compound may confer unique properties that differentiate it from other benzamides, potentially leading to improved biological activity.

Q & A

Q. Optimization Strategies :

  • Use factorial design to test variables (e.g., reaction time, stoichiometry, solvent polarity). For example, extending reaction time to 72 hours improves yield but may increase side products .
  • Monitor reaction progress via TLC or in-situ IR spectroscopy to identify optimal termination points.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the naphthalene and benzamide moieties. Compare chemical shifts with NIST reference data for analogous brominated benzamides (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Validate hydroxyl (ν ~3200–3500 cm⁻¹) and amide (ν ~1650 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~439.1 for C₂₀H₁₇BrNO₂).

Q. Validation Protocol :

  • Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts).
  • Use orthogonal techniques (e.g., XRD for crystalline samples) to resolve ambiguities.

Advanced: How can computational modeling predict the compound’s reactivity or stability?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the C-Br bond to assess susceptibility to nucleophilic substitution. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation tendencies or degradation pathways .
  • AI-Driven Optimization : Train neural networks on existing reaction data (e.g., yields under varying temperatures) to recommend optimal conditions for novel derivatives .

Case Study :
A hybrid QM/MD approach predicted that the hydroxyl group stabilizes the compound via intramolecular hydrogen bonding, reducing hydrolysis rates in aqueous media. Experimental validation showed <5% degradation after 48 hours in pH 7.4 buffer .

Advanced: How should researchers resolve contradictions in reported biological activities of similar benzamides?

Methodological Answer:

  • Systematic Meta-Analysis : Compile data from studies using standardized assays (e.g., IC₅₀ values in kinase inhibition). Adjust for variables like cell line heterogeneity or assay protocols .
  • Structure-Activity Relationship (SAR) : Test substituent effects (e.g., bromine vs. chlorine at position 4) to isolate contributions to bioactivity. For example, bromine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to track metabolic pathways and identify off-target interactions .

Basic: How to design experiments investigating substituent effects on physicochemical properties?

Methodological Answer:

  • Variable Selection : Compare bromine (electron-withdrawing) vs. methyl (electron-donating) groups at the benzamide’s para position.
  • Experimental Design :
    • Solubility : Measure logP values via shake-flask method in octanol-water .
    • Thermal Stability : Use DSC to determine melting points (e.g., bromine increases mp by ~20°C vs. hydrogen) .

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